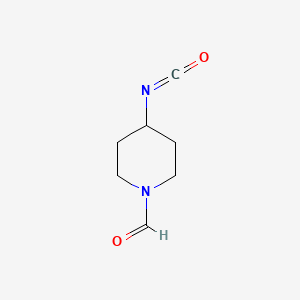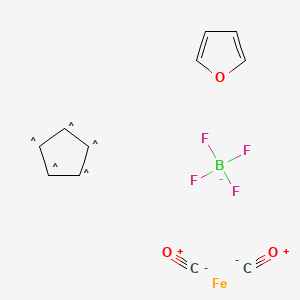
CID 131701058
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 131701058” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is part of a vast repository that includes over 110 million unique chemical structures .
Preparation Methods
The preparation methods for CID 131701058 involve various synthetic routes and reaction conditions. The synthesis of such compounds typically includes steps like the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The preparation involves determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .
Chemical Reactions Analysis
CID 131701058 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, bases, and metal carbonates. For example, reactions with hydrochloric acid, sulfuric acid, and nitric acid can form salts, water, and carbon dioxide.
Scientific Research Applications
CID 131701058 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it can be used to understand biological processes and interactions. In medicine, it may be involved in drug development and therapeutic applications. Additionally, it has industrial applications, such as in the food industry, where cyclodextrins are used to improve the physical, chemical, and biological characteristics of food compounds .
Mechanism of Action
The mechanism of action of CID 131701058 involves its interaction with molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone, where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis. This process highlights the compound’s role in biological systems and its potential therapeutic effects .
Comparison with Similar Compounds
CID 131701058 can be compared with other similar compounds in the PubChem database. Similar compounds can be identified using 2-dimensional and 3-dimensional neighboring sets, which precompute “neighbor” relationships between molecules. This comparison helps highlight the uniqueness of this compound in terms of its chemical structure and properties. Some similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161), which share structural similarities but differ in their specific chemical behaviors .
Properties
Molecular Formula |
C11H9BF4FeO3- |
|---|---|
Molecular Weight |
331.84 g/mol |
InChI |
InChI=1S/C5H5.C4H4O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H;;;;/q;;;;-1; |
InChI Key |
PRCYZUBJZAISPX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1=COC=C1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



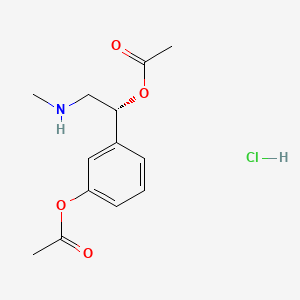
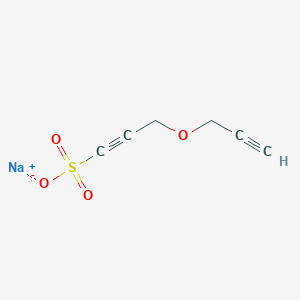

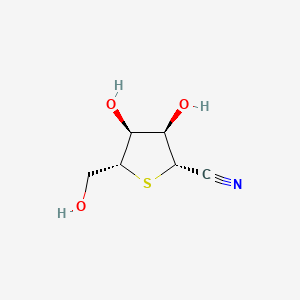
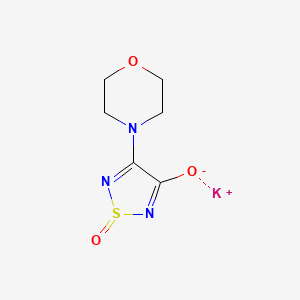
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
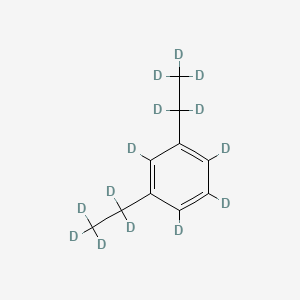
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
